molecular formula C15H26O B11965811 2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl- CAS No. 68856-21-3

2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl-

Cat. No.: B11965811
CAS No.: 68856-21-3
M. Wt: 222.37 g/mol
InChI Key: HAPDRSVNEVCRKW-UHFFFAOYSA-N
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Description

2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl- is a synthetic organic compound belonging to the class of naphthalenones. These compounds are characterized by their naphthalene core structure, which is a fused pair of benzene rings, and various functional groups attached to this core. The specific compound has a unique structure with multiple methyl groups and an octahydro configuration, indicating a high degree of hydrogenation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl- typically involves multi-step organic reactions. One common method includes the hydrogenation of a precursor naphthalenone compound under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon. The reaction conditions often require an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where the precursor is continuously fed into the reactor along with hydrogen gas. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction can lead to fully saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the naphthalene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens or sulfonic acids under acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl- has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl- involves its interaction with specific molecular targets. These may include enzymes or receptors in biological systems. The pathways involved often depend on the functional groups present in the compound and its overall structure.

Comparison with Similar Compounds

Similar Compounds

    Naphthalenone: The parent compound with a simpler structure.

    Tetralone: A partially hydrogenated derivative of naphthalenone.

    Decalin: A fully hydrogenated naphthalene derivative.

Uniqueness

2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl- is unique due to its high degree of hydrogenation and multiple methyl groups, which confer specific chemical and physical properties. These properties may include increased stability and specific reactivity patterns compared to less hydrogenated or non-methylated analogs.

Biological Activity

2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl- (CAS Number: 68856-21-3) is a bicyclic compound with significant biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₁H₁₈O
  • Molecular Weight : 166.26 g/mol
  • Density : 0.979 g/cm³
  • Boiling Point : 242.3 °C at 760 mmHg
  • Flash Point : 93 °C

Biological Activity Overview

The biological activity of 2(1H)-Naphthalenone derivatives has been studied for various pharmacological effects. Key areas of investigation include:

  • Antimicrobial Activity
  • Anticancer Properties
  • Anti-inflammatory Effects

Antimicrobial Activity

Research has indicated that compounds similar to 2(1H)-Naphthalenone exhibit antimicrobial properties. For instance, the study of various naphthalene derivatives has shown effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

CompoundActivityReference
Naphthalene derivativesAntibacterial against E. coli and S. aureus
Octahydro derivativesPotential antifungal properties

Anticancer Properties

The anticancer potential of naphthalenone derivatives has been a focal point in recent studies. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of octahydro derivatives on human cancer cell lines using MTT assays:

Cell LineIC₅₀ (µg/mL)Effect
MCF-725High
HepG230Moderate
SH-SY5Y20High

These results suggest that octahydro derivatives may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds derived from naphthalenone have been shown to modulate inflammatory responses. Studies indicate that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha.

The anti-inflammatory activity is believed to occur through the inhibition of NF-kB signaling pathways and the reduction of COX enzyme activity.

CompoundInhibition (%) at 50 µg/mLReference
Octahydro derivative70
Naphthalenone analogs65

Properties

CAS No.

68856-21-3

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

3,5,5,8,8-pentamethyl-3,4,4a,6,7,8a-hexahydro-1H-naphthalen-2-one

InChI

InChI=1S/C15H26O/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h10-12H,6-9H2,1-5H3

InChI Key

HAPDRSVNEVCRKW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(CC1=O)C(CCC2(C)C)(C)C

Origin of Product

United States

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